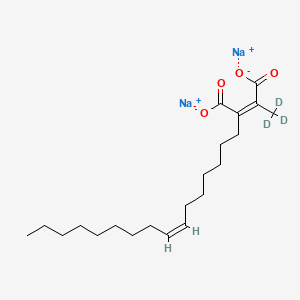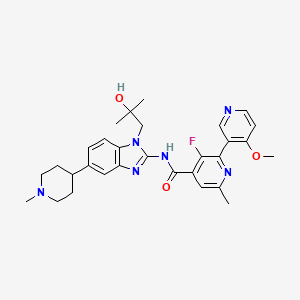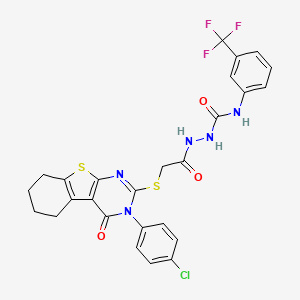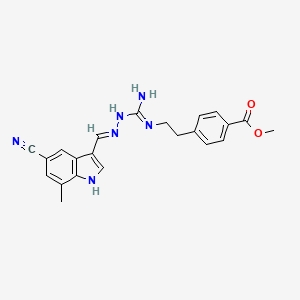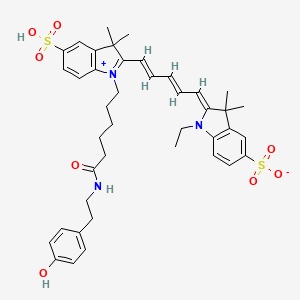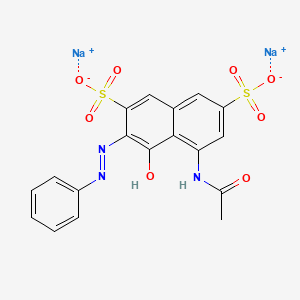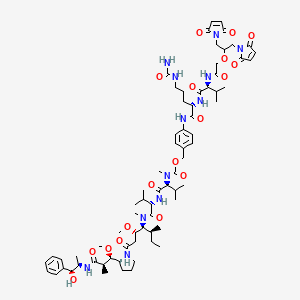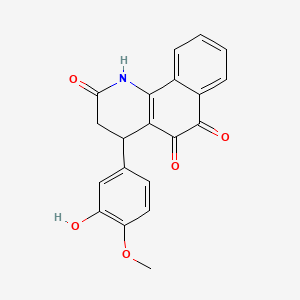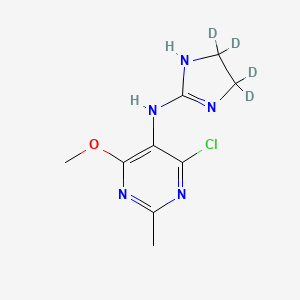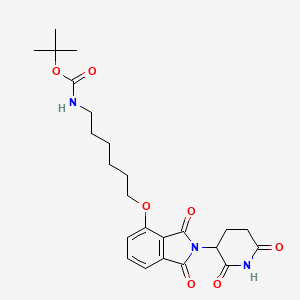
Thalidomide-O-C6-NHBoc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-C6-NHBoc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the targeted degradation of specific proteins within cells, making it a valuable tool in chemical biology and drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-C6-NHBoc involves several steps, starting with the preparation of the Thalidomide-based cereblon ligand. This is followed by the attachment of a linker molecule to the ligand. The final step involves the incorporation of the NHBoc (N-tert-butoxycarbonyl) protecting group to the linker. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions: Thalidomide-O-C6-NHBoc undergoes various chemical reactions, including:
Substitution Reactions: The NHBoc protecting group can be removed under acidic conditions to expose the amine group, which can then participate in further chemical modifications.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Acidic reagents such as trifluoroacetic acid are commonly used to remove the NHBoc protecting group.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the NHBoc group yields the free amine, which can then be further modified to create various derivatives.
科学的研究の応用
Thalidomide-O-C6-NHBoc has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a tool for studying protein degradation pathways.
Biology: Employed in the study of protein-protein interactions and the regulation of cellular processes.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases where protein degradation plays a key role.
Industry: Utilized in the development of new drugs and therapeutic agents through PROTAC technology.
作用機序
The mechanism of action of Thalidomide-O-C6-NHBoc involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted degradation of specific proteins can modulate various cellular pathways and processes .
類似化合物との比較
Thalidomide-O-C8-BOC: Another E3 ligase ligand-linker conjugate with a similar structure but a different linker length.
Thalidomide-based PROTACs: Various other PROTACs that incorporate Thalidomide as the cereblon ligand but differ in their linker structures and target proteins.
Uniqueness: Thalidomide-O-C6-NHBoc is unique due to its specific linker length and the incorporation of the NHBoc protecting group, which provides additional versatility in chemical modifications and applications. Its design allows for precise targeting and degradation of specific proteins, making it a valuable tool in both research and therapeutic contexts .
特性
分子式 |
C24H31N3O7 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC名 |
tert-butyl N-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]carbamate |
InChI |
InChI=1S/C24H31N3O7/c1-24(2,3)34-23(32)25-13-6-4-5-7-14-33-17-10-8-9-15-19(17)22(31)27(21(15)30)16-11-12-18(28)26-20(16)29/h8-10,16H,4-7,11-14H2,1-3H3,(H,25,32)(H,26,28,29) |
InChIキー |
SWSPUYLZEIPCHI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
